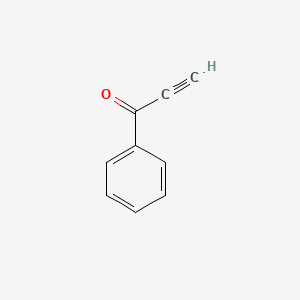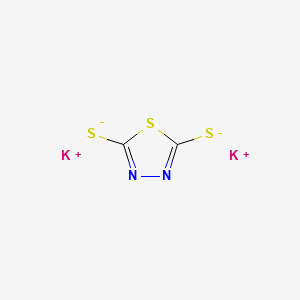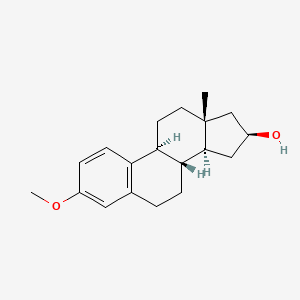
UNII-8H078980J4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-estra-1,3,5(10)-trien-16-ol, (16.beta.)- . This compound has a molecular formula of C19H26O2 and a molecular weight of 286.4085 g/mol . It is a derivative of estradiol, a form of estrogen, and is characterized by its methoxy group at the third position and a hydroxyl group at the sixteenth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-estra-1,3,5(10)-trien-16-ol typically involves the methylation of estradiol. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-estra-1,3,5(10)-trien-16-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixteenth position can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 3-Methoxy-estra-1,3,5(10)-trien-16-one.
Reduction: 3-Methoxy-estra-1,3,5(10)-trien-16-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-estra-1,3,5(10)-trien-16-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various estrogen derivatives.
Biology: Studied for its role in estrogen receptor binding and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Used in the production of pharmaceuticals and as a research chemical in various biochemical studies.
Mechanism of Action
The mechanism of action of 3-Methoxy-estra-1,3,5(10)-trien-16-ol involves its interaction with estrogen receptors. Upon binding to the receptor, it induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 3-Methoxy-estra-1,3,5(10)-trien-16-ol, with a hydroxyl group at the third position instead of a methoxy group.
Estrone: Another estrogen derivative with a ketone group at the seventeenth position.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the seventeenth position, commonly used in oral contraceptives.
Uniqueness
3-Methoxy-estra-1,3,5(10)-trien-16-ol is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methoxy group at the third position enhances its stability and alters its interaction with estrogen receptors compared to other similar compounds .
Properties
CAS No. |
1229-33-0 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8S,9S,13R,14S,16S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C19H26O2/c1-19-8-7-16-15-6-4-14(21-2)9-12(15)3-5-17(16)18(19)10-13(20)11-19/h4,6,9,13,16-18,20H,3,5,7-8,10-11H2,1-2H3/t13-,16+,17+,18-,19+/m0/s1 |
InChI Key |
SLNMIOMHGWEGBR-QHWILLEASA-N |
SMILES |
CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC |
Key on ui other cas no. |
1229-33-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


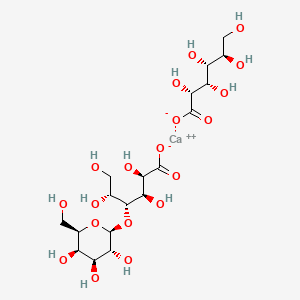
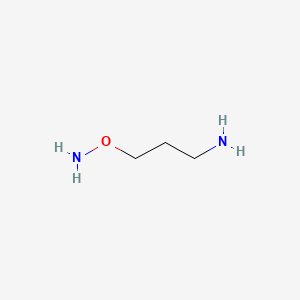

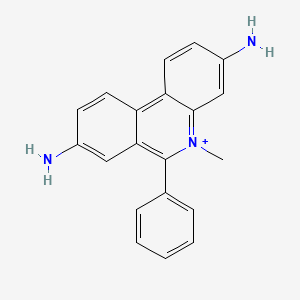

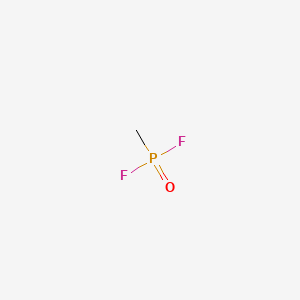
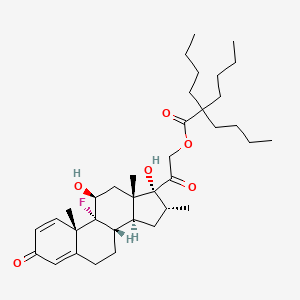
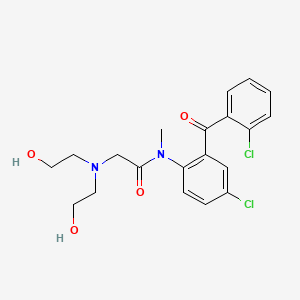
![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)
![(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1213511.png)
